

# Identity of "IR-251" for Anti-Tumor Effects Validation Unconfirmed

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IR-251    |           |
| Cat. No.:            | B12386340 | Get Quote |

Initial investigations to validate the anti-tumor effects of a compound designated "**IR-251**" have been inconclusive, as no specific scientific literature or clinical data corresponding to this identifier has been found. Extensive searches have not yielded information on a cancer therapeutic or research compound with this exact name.

It is plausible that "**IR-251**" may be a typographical error, an internal project code not yet publicly disclosed, or a misidentification of a different agent. In the course of the search, several similarly named compounds with documented anti-cancer properties have emerged. These include:

- ION251: An investigational antisense oligonucleotide targeting an undisclosed gene, which
  has been evaluated in a Phase 1 clinical trial for patients with relapsed/refractory multiple
  myeloma.
- AM251: A potent and selective cannabinoid receptor 1 (CB1) inverse agonist that has been studied for its anti-tumor activities in various cancer cell lines, including melanoma, pancreatic, and colon cancer.[1][2][3] Its mechanism of action has been linked to the induction of apoptosis and cell cycle arrest.[1][2]

Without definitive identification of "IR-251," a direct comparison of its anti-tumor effects with other alternatives, along with the requested experimental data, signaling pathways, and protocols, cannot be provided.



To proceed with a comprehensive comparison guide as requested, clarification on the precise identity of the compound of interest is necessary. Should "**IR-251**" be a mistyping of ION251, AM251, or another compound, a detailed analysis can be initiated upon confirmation of the correct name.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The cannabinoid receptor inverse agonist AM251 regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cannabinoid receptor inverse agonist AM251 regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor type 1 antagonist, AM251, attenuates mechanical allodynia and thermal hyperalgesia after burn injury PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Identity of "IR-251" for Anti-Tumor Effects Validation Unconfirmed]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386340#validating-the-anti-tumor-effects-of-ir-251]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com